4-[Bis(4-fluorophenyl)methyl]piperidine 4-[Bis(4-fluorophenyl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 60285-00-9
VCID: VC14066220
InChI: InChI=1S/C18H19F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,15,18,21H,9-12H2
SMILES:
Molecular Formula: C18H19F2N
Molecular Weight: 287.3 g/mol

4-[Bis(4-fluorophenyl)methyl]piperidine

CAS No.: 60285-00-9

Cat. No.: VC14066220

Molecular Formula: C18H19F2N

Molecular Weight: 287.3 g/mol

* For research use only. Not for human or veterinary use.

4-[Bis(4-fluorophenyl)methyl]piperidine - 60285-00-9

Specification

CAS No. 60285-00-9
Molecular Formula C18H19F2N
Molecular Weight 287.3 g/mol
IUPAC Name 4-[bis(4-fluorophenyl)methyl]piperidine
Standard InChI InChI=1S/C18H19F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,15,18,21H,9-12H2
Standard InChI Key NLQOKCKCAKNXFS-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Nomenclature

Structural and Molecular Features

4-[Bis(4-fluorophenyl)methyl]piperidine (CAS 111627-29-3) belongs to the piperidine class of organic compounds, featuring a nitrogen-containing six-membered ring. The bis(4-fluorophenyl)methyl substituent introduces two para-fluorinated aromatic rings, contributing to its hydrophobic and electronic properties. The molecular formula is C₁₈H₁₇F₂N, with a molecular weight of 287.3 g/mol for the base compound and 366.2 g/mol for its hydrobromide salt .

Table 1: Molecular Properties of 4-[Bis(4-Fluorophenyl)Methyl]Piperidine

PropertyValueSource
Molecular FormulaC₁₈H₁₇F₂N
Molecular Weight287.3 g/mol (base)
366.2 g/mol (hydrobromide)
CAS Number111627-29-3
IUPAC Name4-[bis(4-fluorophenyl)methyl]piperidine
SMILESC1CNCCC1(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)

Spectral Identification

Infrared (IR) spectroscopy of related piperidine derivatives reveals key functional groups:

  • Carbonyl stretch: 1715 cm⁻¹ (in ketone-containing analogs) .

  • Secondary amine stretch: 3300 cm⁻¹ .

  • Aromatic C-H stretch: 3075–2804 cm⁻¹ .
    Nuclear Magnetic Resonance (¹H NMR) data confirm the chair conformation, with coupling constants indicating equatorial positioning of aromatic substituents .

Synthesis and Optimization

Reaction Methodology

The synthesis of 4-[bis(4-fluorophenyl)methyl]piperidine derivatives typically involves a three-component condensation reaction:

  • Hexane-2-one (or analogous ketones) as the cyclic ketone precursor.

  • 4-Fluorobenzaldehyde as the aromatic aldehyde.

  • Ammonium acetate as the nitrogen source .

Table 2: Synthetic Conditions for Piperidine Derivatives

ComponentMolar RatioRole
Hexane-2-one1Cyclic ketone precursor
4-Fluorobenzaldehyde2Aromatic aldehyde
Ammonium acetate1Nitrogen source

Reactions are conducted under reflux in ethanol, yielding piperidine derivatives after 6–8 hours with purification via recrystallization .

Structural and Conformational Analysis

Chair Conformation

X-ray crystallography and NMR studies of related piperidines demonstrate a chair conformation with equatorial orientation of the bis(4-fluorophenyl)methyl group. This arrangement minimizes steric hindrance between the aromatic rings and the piperidine hydrogens . The dihedral angle between the two fluorophenyl rings is approximately 85°, optimizing π-π stacking interactions in solid-state structures .

Electronic Effects of Fluorine Substituents

The para-fluorine atoms on the phenyl rings induce electron-withdrawing effects, altering the electron density of the piperidine nitrogen. This modification enhances hydrogen-bonding potential with biological targets, as evidenced in receptor-binding assays of similar compounds .

Pharmacological Applications

Antibacterial Activity

4-[Bis(4-fluorophenyl)methyl]piperidine derivatives exhibit concentration-dependent antibacterial activity against Gram-positive and Gram-negative pathogens isolated from hospital effluents :

Table 3: Antibacterial Efficacy of Piperidine Derivatives

Concentration (mg/ml)Activity LevelPathogen Susceptibility
<1.0No inhibitionE. coli, S. aureus
1.2–2.0Moderate inhibitionK. pneumoniae, P. aeruginosa
3.0–5.0Significant inhibitionMRSA, Acinetobacter spp.

Mechanistic studies suggest that the compound disrupts bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers .

Comparative Analysis with Related Compounds

Hydrobromide Salt vs. Free Base

The hydrobromide salt form (CID 19100887) offers improved aqueous solubility (>10 mg/ml in PBS) compared to the free base (CID 21745780, solubility <1 mg/ml) . This property is advantageous for in vitro and in vivo assays requiring physiological dissolution.

Substituent Effects on Bioactivity

Introducing allyl groups (e.g., 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one) increases antibacterial potency by 40% compared to the parent compound, likely due to enhanced membrane interaction . Conversely, methoxy substitutions (CID 15093872) reduce activity, emphasizing the importance of hydrophobic substituents .

Challenges and Future Directions

Synthetic Scalability

Current methodologies rely on stoichiometric ammonium acetate, generating excess acetic acid as a byproduct. Future work should explore catalytic amination techniques to improve atom economy and reduce waste .

Target Identification

While antibacterial effects are established, the compound’s molecular targets remain uncharacterized. Proteomic profiling and knockout bacterial strains could elucidate mechanisms of action .

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